![molecular formula C10H19NaO7 B12367265 sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate: is a chemical compound with the molecular formula C10H19NaO7 . It is a sodium salt of a polyether carboxylic acid, characterized by multiple ethylene glycol units and a terminal acetate group. This compound is known for its solubility in water and its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid.
Esterification: The carboxylic acid group is esterified with sodium hydroxide to form the sodium salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors to carry out the esterification process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylene glycol units.
Reduction: Reduction reactions may target the carboxylate group, converting it back to the carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the terminal acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can participate in substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the ethylene glycol units.
Reduction: The primary product is the corresponding carboxylic acid.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Solvent: Used as a solvent in various chemical reactions due to its solubility in water and organic solvents.
Reagent: Acts as a reagent in organic synthesis, particularly in the formation of polyether compounds.
Biology:
Biocompatibility: Its biocompatibility makes it suitable for use in biological studies and applications.
Drug Delivery: Employed in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Medicine:
Pharmaceutical Formulations: Incorporated into pharmaceutical formulations to improve drug solubility and bioavailability.
Diagnostic Agents: Used in the preparation of diagnostic agents for medical imaging.
Industry:
Polymer Production: Utilized in the production of polymers and resins with specific properties.
Surfactants: Acts as a surfactant in various industrial applications, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The polyether chain allows for flexibility and multiple points of interaction, enhancing its solubility and reactivity. The acetate group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the terminal acetate group.
Sodium Polyacrylate: Contains a polyether backbone but differs in the functional groups attached.
Sodium Carboxymethyl Cellulose: Another sodium salt with a different polymeric structure.
Uniqueness:
Functional Groups: The presence of both polyether and acetate groups provides unique chemical properties.
Solubility: High solubility in water and organic solvents makes it versatile for various applications.
Reactivity: The compound’s ability to undergo multiple types of chemical reactions enhances its utility in research and industry.
Properties
Molecular Formula |
C10H19NaO7 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C10H20O7.Na/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13;/h11H,1-9H2,(H,12,13);/q;+1/p-1 |
InChI Key |
FZVDORNJVADXHT-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


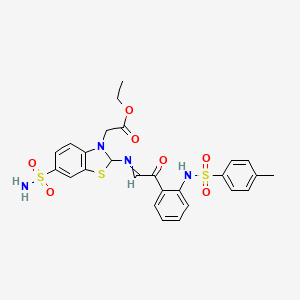
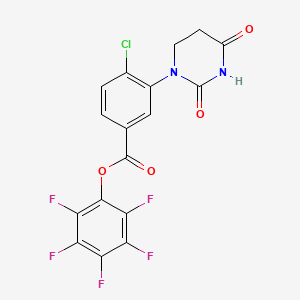
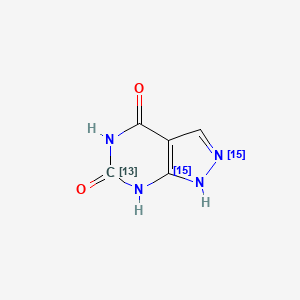
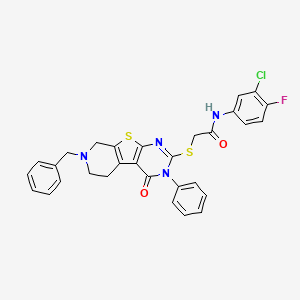
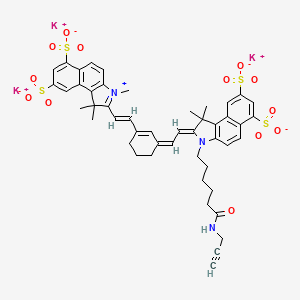


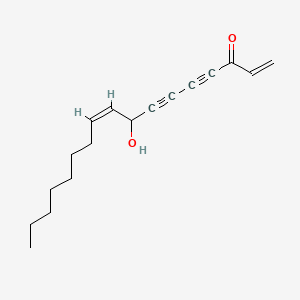



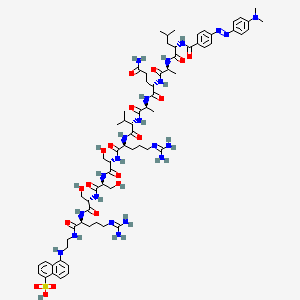

![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)
